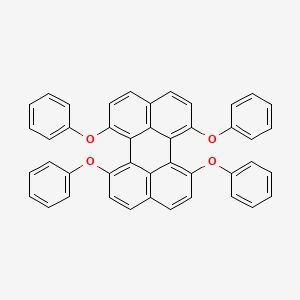

1,6,7,12-Tetraphenoxyperylene

Description

Significance of Perylene (B46583) Diimide (PDI) and Perylene Core Functionalization in Advanced Materials Science

Perylene diimides (PDIs) are a class of organic dyes and pigments that have garnered immense attention in materials science due to their unique combination of properties. acs.orgnih.gov Their large, planar, and highly conjugated π-system is responsible for their strong absorption of visible light and high fluorescence quantum yields. ijisrt.com Furthermore, PDIs are n-type semiconductors, meaning they readily accept and transport electrons, a crucial property for organic electronic devices. acs.orgnih.gov

The versatility of PDIs lies in the ability to modify their molecular structure through functionalization at different positions. While modifications at the imide nitrogen atoms primarily influence solubility and molecular packing, functionalization at the perylene core, specifically at the bay (1,6,7,12) and ortho (2,5,8,11) positions, directly impacts their electronic and optical properties. nih.govnih.govnih.gov Introducing substituents to the perylene core can alter the molecule's planarity, leading to changes in its absorption and emission spectra, as well as its energy levels (HOMO and LUMO). nih.govrsc.org This targeted functionalization allows researchers to create a vast library of PDI derivatives with customized properties for applications ranging from organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) to fluorescent sensors and photocatalysts. nih.govrsc.orgrsc.org

Rationale for Bay-Substituted Perylene Derivatives in Optoelectronic Research

The substitution of functional groups at the bay area of the perylene core is a powerful strategy for tuning the optoelectronic properties of these materials. researchgate.netnih.govacs.org Introducing bulky groups at these positions can induce a twist in the planar perylene backbone due to steric hindrance. nih.gov This distortion of the π-conjugated system has several important consequences:

Modulation of Optical Properties: Twisting the perylene core can lead to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. rsc.org This is particularly desirable for applications in organic photovoltaics, as it allows for the absorption of a broader range of the solar spectrum.

Suppression of Aggregation: The strong π-π stacking interactions between planar perylene molecules often lead to the formation of aggregates, which can quench fluorescence and negatively impact device performance. ijisrt.com Bay-substitution can disrupt this stacking, improving the solubility of the material and preserving its desirable photophysical properties in the solid state. nih.gov

Tuning of Energy Levels: The electronic nature of the substituents at the bay positions can significantly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the PDI. rsc.org This allows for precise control over the material's electron-accepting and electron-donating capabilities, which is critical for optimizing charge separation and transport in electronic devices. rsc.org

Research has shown that bay-substituted PDIs can exhibit enhanced electron mobility and improved performance in devices like phototransistors. researchgate.netnih.govacs.org The ability to fine-tune these properties through synthetic chemistry makes bay-substituted perylene derivatives highly attractive for the development of next-generation optoelectronic materials. rsc.org

Academic Relevance of 1,6,7,12-Tetraphenoxyperylene Architectures in Molecular and Supramolecular Systems

The specific compound, this compound, and its diimide derivatives, represent a significant area of academic inquiry due to the unique properties imparted by the four phenoxy groups at the bay positions. The phenoxy substituents provide a moderate level of steric hindrance, influencing the planarity of the perylene core and, consequently, its electronic and optical characteristics. rsc.org

The introduction of these phenoxy groups has been shown to result in materials with high charge carrier mobilities, making them promising for use in photoelectronic and organic electronic devices. rsc.org The planar nature of the perylene core in some phenoxy-substituted derivatives facilitates strong π-π stacking, which is crucial for efficient charge transport in self-assembled structures. rsc.org

Furthermore, the phenoxy groups offer additional sites for functionalization, allowing for the construction of more complex molecular architectures. This has led to the development of novel materials, including those designed for use as color converters in lighting applications and as security inks. google.com The study of this compound-based systems contributes to a deeper understanding of structure-property relationships in perylene derivatives and paves the way for the rational design of new materials with tailored functions for advanced applications.

Research Findings on Perylene Derivatives

| PDI Derivative | Key Feature | Impact on Properties | Potential Application | Reference |

| (R)-CN-CPDI-Ph | Bay-substitution with CN group | Highest electron mobility (0.17 cm² V⁻¹ s⁻¹), enhanced photoresponsivity and external quantum efficiency. | Phototransistors | researchgate.netnih.govacs.org |

| PDI4 (dithiophene-attached) | Electron-donating dithiophene substituent | Low band gap of 1.57 eV. | Organic Electronics | rsc.org |

| 5-PDI | Electron-donating pyrrolidinyl group | Absorbs longer wavelengths, raised LUMO level leading to high open-circuit voltage (0.71 V). | Photovoltaic Devices | rsc.org |

| NH-PDI | Donor-acceptor copolymer | High specific capacitance (363 F g⁻¹) and excellent cyclic stability. | Energy Storage | rsc.org |

Structure

2D Structure

3D Structure

Properties

CAS No. |

185552-19-6 |

|---|---|

Molecular Formula |

C44H28O4 |

Molecular Weight |

620.7 g/mol |

IUPAC Name |

1,6,7,12-tetraphenoxyperylene |

InChI |

InChI=1S/C44H28O4/c1-5-13-31(14-6-1)45-35-25-21-29-22-27-37(47-33-17-9-3-10-18-33)43-39(29)41(35)42-36(46-32-15-7-2-8-16-32)26-23-30-24-28-38(44(43)40(30)42)48-34-19-11-4-12-20-34/h1-28H |

InChI Key |

XNGJUZRQQYUUAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C3C4=C(C=C2)C=CC(=C4C5=C(C=CC6=C5C3=C(C=C6)OC7=CC=CC=C7)OC8=CC=CC=C8)OC9=CC=CC=C9 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Regiospecific Functionalization Approaches to 1,6,7,12-Tetraphenoxyperylene and its Derivatives

The precise control of substituent placement on the perylene (B46583) core is paramount for tuning its electronic and photophysical properties. Regiospecific functionalization allows for the targeted synthesis of derivatives with desired characteristics.

Synthesis via Halogenated Perylene Precursors

A cornerstone in the synthesis of this compound and its analogues is the use of halogenated perylene precursors. Among these, 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic acid derivatives are particularly valuable starting materials. rsc.org These precursors offer reactive sites for nucleophilic substitution reactions, enabling the introduction of phenoxy and other functional groups.

A key intermediate in this synthetic approach is 1,6,7,12-tetrachloroperylene monoimide diester. acs.orgtudelft.nlnih.gov The differential reactivity of the halogen atoms in the bay positions (1, 6, 7, and 12) of this molecule is exploited to achieve sequential and controlled functionalization. acs.orgtudelft.nlnih.gov The presence of the imide and diester groups electronically influences the perylene core, activating the 7- and 12-bay positions for initial substitution. acs.orgtudelft.nlnih.gov

The synthesis of these halogenated precursors themselves is a critical first step. For instance, 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester can be synthesized and then selectively modified at the peri positions to yield valuable synthons like 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic di-n-butylester monoanhydride and 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic monoimide monoanhydride. rsc.orgresearchgate.net

| Precursor | Product | Reagents and Conditions | Yield | Reference |

| 1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic Dianhydride | N,N′-bis(2,6-diisopropylphenyl)-1,6,7,12-tetrachloroperylenediimide | 2,6-diisopropylaniline, toluene/propionic acid, N₂ atmosphere, heat | Not specified | researchgate.net |

| 1,6,7,12-Tetrachloroperylene Monoimide Diester | 7,12-Diphenoxy-1,6-dichloroperylene Monoimide Diester | Phenol, K₂CO₃, N-methyl-2-pyrrolidone (NMP), 80 °C | High | acs.orgtudelft.nlnih.gov |

Sequential Substitution Protocols at Bay and Imide Positions for Defined Architectures

A powerful strategy for creating complex and precisely substituted perylene bisimides (PBIs) involves the sequential functionalization at both the bay and imide positions. acs.orgtudelft.nlnih.gov This method provides exceptional control over the final molecular architecture, allowing for the synthesis of PBIs with up to five different substituents. acs.orgtudelft.nlnih.gov

The process often begins with the regiospecific phenoxy substitution at the "imide-activated" 7- and 12-bay positions of 1,6,7,12-tetrachloroperylene monoimide diester. acs.orgtudelft.nlnih.gov Following this, the diester groups can be converted into an imide, which in turn activates the remaining chlorine atoms at the 1- and 6-bay positions for a second round of substitution. acs.orgtudelft.nlnih.gov This stepwise approach is crucial for synthesizing unsymmetrical and highly functionalized PBIs that are inaccessible through conventional methods. acs.org

For example, by choosing different aromatic and aliphatic groups for the imide positions and various phenoxy groups for the bay positions, a diverse library of PBI dyes can be generated. acs.org The ability to introduce substituents in a controlled sequence is essential for fine-tuning the electronic properties and achieving desired functionalities. acs.orgtudelft.nlnih.gov

Synthesis of Regioisomeric Perylene Bisimides with Controlled Substitution Patterns

The synthesis of regioisomerically pure perylene bisimides is a significant challenge due to the similar reactivity of different positions on the perylene core. However, strategic approaches have been developed to control the substitution pattern and isolate specific regioisomers.

One common method involves the bromination of perylene dianhydride, which typically yields a mixture of 1,7- (major) and 1,6- (minor) disubstituted products. mdpi.com The separation of these regioisomers can be achieved through techniques like high-performance liquid chromatography (HPLC). mdpi.com Once separated, these isomers can be further functionalized. For instance, dinitro-substituted regioisomers can be reduced to their corresponding diamino derivatives. mdpi.com

Furthermore, by carefully controlling reaction times, it is possible to achieve monoreduction of dinitro-PBIs to yield asymmetric 1-amino-6-nitro- and 1-amino-7-nitroperylene bisimides. mdpi.com The ability to synthesize and isolate specific regioisomers is critical, as the substitution pattern significantly influences the optical and electronic properties of the resulting dyes. mdpi.com

| Starting Material | Product(s) | Key Reaction Steps | Significance | Reference(s) |

| Perylene Bisimide (PBI) | 1,6- and 1,7-Dinitro-PBI regioisomers | Nitration, followed by HPLC separation | Isolation of pure regioisomers for further functionalization | mdpi.com |

| 1,6- and 1,7-Dinitro-PBI | 1,6- and 1,7-Diamino-PBI | Reduction with tin chloride dihydrate | Synthesis of electron-donating substituted PBIs | mdpi.com |

| 1,6- and 1,7-Dinitro-PBI | 1-Amino-6-nitro- and 1-Amino-7-nitro-PBI | Monoreduction by shortening reaction time | First synthesis of pure asymmetric 1,6-disubstituted PBI | mdpi.com |

Strategies for Enabling and Controlling Molecular Architecture in Synthesis

The practical application of perylene derivatives in various fields is often hampered by their poor solubility and the difficulty in achieving specific molecular architectures. Consequently, significant research has been dedicated to developing strategies to overcome these challenges.

Approaches to Enhance Solubility for Synthetic Manipulations and Processing

A primary obstacle in the synthesis and application of perylene-based compounds is their low solubility in common organic solvents. rsc.orgnih.gov This poor solubility complicates synthetic manipulations and processing for device fabrication. rsc.org

A widely used strategy to improve solubility is the introduction of bulky or sterically demanding groups at the imide positions of the perylene core. rsc.org These groups, such as 2,6-diisopropylphenyl, help to disrupt the strong intermolecular π-π stacking that leads to aggregation and low solubility. researchgate.netrsc.org This modification can be achieved without significantly altering the fundamental optical properties of the perylene chromophore. rsc.org

Further enhancement of solubility can be achieved by functionalization at the bay and peri positions. rsc.org The attachment of long alkyl chains or other solubilizing groups can significantly improve the processability of these materials. nih.gov Additionally, the introduction of charged moieties has been explored to improve aqueous solubility, which is crucial for biological applications. nih.gov

| Perylene Derivative Type | Solubilizing Group | Position of Substitution | Effect on Solubility | Reference(s) |

| Perylene Monoimide (PMI) | Bulky alkyl or aryl groups | Imide position | Improved solubility in common organic solvents | rsc.org |

| Perylene Bisimide (PBI) | 2,6-diisopropylphenyl | Imide position | High solubility in most organic solvents | researchgate.net |

| Perylene-based compounds | Positively charged moieties | Various | Dramatically improved water solubility | nih.gov |

| Perylene Diimides | Dodecylthio groups | Bay positions | Improved solubility in organic solvents | nsf.gov |

Methods for Achieving Unsymmetric Perylene Bisimide Derivatives

The synthesis of unsymmetric perylene bisimide derivatives, where the two imide groups or the substitution patterns on either side of the perylene core are different, allows for the creation of molecules with unique properties and functionalities.

A key approach to synthesizing unsymmetric PBIs is through the use of a perylene monoimide diester intermediate. acs.orgtudelft.nlnih.gov This allows for the sequential introduction of different substituents at the bay positions, as described in section 2.1.2. After the initial substitutions, the diester can be converted to an imide with a different substituent than the one already present, leading to an unsymmetrically substituted PBI. acs.org

Another strategy involves starting with a perylene monoanhydride monoimide derivative. tudelft.nl The anhydride (B1165640) functionality can be reacted with one amine, followed by a different amine to create two distinct imide groups. However, the stability of the anhydride under various reaction conditions can be a challenge. tudelft.nl The development of robust synthetic routes to unsymmetrical PBIs is crucial for advancing their application in areas such as molecular electronics and photovoltaics. rsc.orgmetu.edu.tr

Core Expansion and Core Extension Strategies in Perylene Derivative Synthesis

The modification of the perylene core through expansion and extension strategies represents a significant area of research, enabling the fine-tuning of the electronic and optical properties of perylene derivatives for various applications. These strategies involve the annulation of additional aromatic or heterocyclic rings to the fundamental perylene structure.

Core expansion typically refers to the fusion of cyclic structures at the bay positions (1, 6, 7, and 12) of the perylene core. This lateral extension of the π-system can lead to significant changes in the molecule's electronic behavior. One prominent method for achieving core expansion is through a Diels-Alder reaction. For instance, aromatic rings can be fused to one or both bay areas of perylenediimides (PDIs) using benzynes, with reported yields as high as 70% for naphthoperylenediimide and 80% for dibenzocoronenediimide. rsc.org This approach has also been successfully applied with substituted benzynes and heteroaromatic benzynes. rsc.org

Another strategy for core expansion involves palladium-catalyzed reactions. For example, coronene (B32277) diimides can be synthesized from 1,7-dibromoperylene diimide. researchgate.net The process starts with a palladium(0)-catalyzed reaction with 1-alkynes to form bis-(alkynyl)-substituted perylene diimides in high yields (85–95%). researchgate.net Subsequent treatment with a strong, non-nucleophilic base like DBU induces a cyclization reaction to yield the coronene diimide. researchgate.net Heteroannulation reactions on ortho-alkynyl-substituted PDIs with nucleophiles such as sulfur, selenium, or primary amines provide a straightforward route to π-extended PDI derivatives fused with thiophene, selenophene, or pyrrole (B145914) rings, respectively. acs.org

Core extension , in contrast, involves the linear annulation of aromatic units to the perylene framework, effectively elongating the conjugated system. This strategy is key to the synthesis of higher rylene dyes like terrylene and quaterrylene. acs.orgacs.org The synthesis of these extended systems often utilizes perylene monoimides as crucial building blocks. researchgate.net The extension of the π-conjugated system in this manner typically results in a bathochromic shift in the absorption spectra of the resulting molecules. acs.org For example, the absorption maxima of terrylene diimide are shifted by approximately 125 nm towards longer wavelengths compared to the parent perylene diimide. acs.org

These core modification strategies provide a powerful toolkit for tailoring the properties of perylene derivatives. The resulting core-expanded and core-extended molecules exhibit a wide range of absorption and emission characteristics, making them suitable for applications in areas such as organic electronics and photovoltaics. acs.orgnih.gov

Research Findings on Core Expansion and Extension of Perylene Derivatives

| Strategy | Precursor | Reagents/Conditions | Product | Key Findings | Reference |

| Core Expansion | Perylenediimides | Benzynes | Naphthoperylenendiimide, Dibenzocoronenediimide | One-step reaction with yields up to 80%. Allows for fusion of aromatic rings to the bay areas. | rsc.org |

| Core Expansion | 1,7-Dibromoperylene diimide | 1. Pd(0) catalyst, 1-alkynes, triethylamine2. DBU | Coronene diimides | Two-step process with high yields in the first step (85-95%). Cyclization yields the core-expanded product. | researchgate.net |

| Core Expansion | ortho-Alkynyl-substituted PDI | Sulfur, selenium, or nitrogen nucleophiles | Thiophene-, selenophene-, or pyrrole-fused PDIs | Highly regioselective heteroannulations leading to π-conjugation enlargement. | acs.org |

| Core Extension | Perylene diimide, 4-Bromonaphthalene-1,8-dicarboxmonoimide | Various, including multi-step synthesis | Terrylene diimide, Quaterrylene diimide | Linear extension of the π-system leading to a significant bathochromic shift in absorption. | acs.orgresearchgate.net |

Photophysical Phenomena and Excitation Dynamics

Fundamental Photophysics of 1,6,7,12-Tetraphenoxyperylene and its Analogues

The photophysical properties of perylene-based compounds, particularly the diimide derivatives of this compound, are defined by strong absorption in the visible spectrum and exceptional photochemical stability. nih.gov These characteristics are profoundly influenced by substitutions at the bay (1,6,7,12) and peri (3,4,9,10) positions of the perylene (B46583) core. The introduction of phenoxy groups into the bay region significantly impacts the electronic structure, altering frontier orbital energies and, consequently, the pathways available for excited-state deactivation. acs.orgnih.gov

Upon photoexcitation, this compound analogues are elevated to a singlet excited state (S₁). The subsequent decay from this state is a competitive process between several pathways. In many perylene diimide (PDI) derivatives, the lowest excited singlet state typically decays back to the ground state (S₀) with a fluorescence quantum yield approaching unity, meaning radiative decay is the dominant process. rsc.org However, structural modifications and molecular environment can open up efficient non-radiative decay channels.

One significant decay pathway is the formation of an excimer or excimer-like state, which occurs in aggregated molecules or covalently linked dimers. This state arises from strong π-π stacking and electronic coupling between adjacent PDI units. acs.org Another critical pathway, particularly in donor-acceptor systems, is photoinduced charge transfer (CT). nih.gov If electron-donating groups are attached to the perylene core, excitation can lead to the transfer of an electron from the donor to the electron-deficient PDI core, effectively quenching the fluorescence. nih.gov The efficiency of this CT process is highly sensitive to the positioning of the donor group and the polarity of the solvent. nih.gov Transient absorption spectroscopy often reveals that the resulting charge-separated state is short-lived, rapidly undergoing charge recombination to the ground state without significant accumulation of the CT state. nih.gov

In some specifically designed covalent PDI dimers, the decay of the excited state can be mediated by the spacer linking the chromophores. For instance, a xanthene scaffold linking two PDI molecules can become oxidized to form a radical cation (Xan•⁺–PDI•⁻), introducing a charge separation pathway that competes directly with excimer formation. acs.org

The fluorescence quantum yield (ΦF) and excited-state lifetime (τ) are key metrics that quantify the efficiency and dynamics of the radiative decay pathway. These values are highly sensitive to the substitution pattern on the perylene core and the surrounding environment. Aggregation is a major factor that typically quenches fluorescence in PDI derivatives. However, embedding PDI fluorophores into polymer matrices can disrupt this aggregation, leading to significantly enhanced quantum yields.

For example, a PDI derivative (POSS-PDI-POSS) embedded in polystyrene (PS) microspheres can exhibit a fluorescence quantum yield approaching unity (100%), whereas in a poly(3-hydroxylbutyrate-co-3-hydroxyvalerate) (PHBV) matrix, the yield is 28%. rsc.org This demonstrates the critical role of the matrix in isolating the chromophores. Analogues with different bay substituents, such as thio-groups, also show a strong dependence on structure and solvent polarity.

| Compound | Solvent/Matrix | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τ) | Reference |

|---|---|---|---|---|

| 1,7-Dodecylthio-PDI | Toluene | 0.85 | 8.3 ns | nsf.gov |

| 1,6-Dodecylthio-PDI | Toluene | 0.54 | 6.6 ns | nsf.gov |

| 1,6,7-Tridodecylthio-PDI | Toluene | 0.16 | 4.4 ns | nsf.gov |

| 1,7-Dodecylthio-PDI | DMF | - | 4.1 ns | nsf.gov |

| POSS-PDI-POSS | PHBV Microspheres | 0.28 | - | rsc.org |

| POSS-PDI-POSS | PS Microspheres | ~1.0 | - | rsc.org |

| Fused Terrylene Diimide (TDI-cDBT) | Toluene (Aggregated) | - | 1.8 ms (B15284909) (RTP) | nih.gov |

For most PDI derivatives, the formation of a triplet excited state (T₁) via intersystem crossing (ISC) from the S₁ state is an inefficient process. rsc.org The S₁ state's rapid decay to the ground state kinetically outcompetes the spin-forbidden S₁ → T₁ transition. rsc.org However, specific molecular designs and environmental conditions can enhance ISC, providing access to the triplet manifold.

One effective mechanism is charge recombination. In systems where a photoinduced charge-separated state is formed, the recombination of the radical ion pair can populate the triplet state (e.g., D•⁺–A•⁻ → ³D–A or D–³A). This pathway is particularly relevant in PDI dimers where a spacer molecule can participate in charge separation; the recombination of the resulting charge-separated state can yield a triplet state on a much faster timescale than excimer decay. acs.org The perpendicular orientation between the PDI and spacer orbitals can increase the spin-orbit coupling required for this transition. acs.org

Another advanced strategy is radical-enhanced intersystem crossing (EISC). By covalently attaching a stable radical, such as TEMPO, to the PDI core, the magnetic exchange coupling between the PDI excited state and the radical's unpaired electron significantly accelerates ISC, leading to high triplet state yields. rsc.orgnih.gov Theoretical studies also suggest that ISC in PDIs may occur efficiently via higher-lying triplet states (T₄, T₅, T₆) that are closer in energy to the initially populated singlet states. nih.gov Furthermore, increasing solvent polarity can facilitate the formation of an intramolecular charge transfer state, which in turn can promote the generation of triplet states. rsc.org

Photoinduced Charge Separation and Recombination Processes

Photoinduced charge separation is a primary event in the application of perylene derivatives in organic electronics, such as photovoltaics. This process involves the transfer of an electron from a donor to an acceptor molecule following light absorption.

In assemblies of identical chromophores, such as polycrystalline films of PDI, a phenomenon known as symmetry-breaking charge separation (SB-CS) can occur. This process involves the photoexcitation of a dimer or aggregate, followed by an electron transfer between two identical molecules, creating a radical cation and a radical anion (M* + M → M•⁺ + M•⁻). This is remarkable because there is no chemical potential gradient driving the initial charge transfer.

Studies on polycrystalline thin films of 1,6,7,12-tetra(phenoxy)perylene-3,4:9,10-bis(dicarboximide) (tpPDI) have shown that molecular packing is critical for SB-CS. acs.org An analogue with hydrogen atoms on the imide nitrogens (H-tpPDI) exhibits a slip-stacked arrangement and intermolecular hydrogen bonding. This specific architecture facilitates nearly quantitative SB-CS upon photoexcitation. In contrast, an analogue with n-octyl groups (octyl-tpPDI) shows stronger mixing between its singlet excited state and a charge transfer state, leading to the formation of an excimer-like state instead of efficient charge separation.

In blended systems, where a PDI derivative acts as an electron acceptor alongside a polymer or small molecule donor, photoinduced charge transfer is the key process for generating free charges. The dynamics of charge separation and recombination in these blends are critical to device performance.

Studies comparing PDI acceptors with traditional fullerene acceptors (like PC₇₁BM) in blends with a low band gap polymer have found that charge separation dynamics can be remarkably similar. nih.govfigshare.com Ultrafast charge separation with time constants on the order of 1.4 to 1.6 picoseconds has been observed in PDI-based blends. nih.govfigshare.com This indicates that PDI derivatives can be highly efficient electron acceptors.

Energy Transfer Processes in Hybrid Systems

The strategic design of hybrid systems incorporating the this compound scaffold allows for the precise control of energy and electron transfer pathways. By covalently linking donor and acceptor units, it is possible to facilitate efficient intramolecular energy or electron transfer, leading to tailored photophysical responses. The nature of the linkage, the solvent environment, and the electronic properties of the attached moieties all play crucial roles in determining the dominant de-excitation pathway.

Intramolecular FRET is a non-radiative process where energy is transferred from an excited donor fluorophore to a proximal acceptor fluorophore within the same molecule. This process is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and relative orientation of the two. While direct studies detailing FRET in architectures based solely on the this compound core are not extensively documented in the reviewed literature, the principles of FRET are widely applied to perylene-based systems.

In a typical intramolecular FRET construct, the perylene derivative can act as either the donor or the acceptor. For instance, when paired with a fluorophore that absorbs at longer wavelengths, the excited perylene core can transfer its energy, leading to sensitized emission from the acceptor. The efficiency of this transfer can be modulated by altering the linker connecting the donor and acceptor, thereby changing the distance between them. This principle is fundamental in the design of ratiometric fluorescent probes and light-harvesting systems. nih.govnih.gov

The table below illustrates the key parameters that govern intramolecular FRET processes in hypothetical donor-acceptor systems.

| Parameter | Description | Impact on FRET Efficiency |

| Spectral Overlap (J) | The degree to which the donor's fluorescence spectrum overlaps with the acceptor's absorption spectrum. | Higher overlap leads to more efficient FRET. |

| Donor-Acceptor Distance (r) | The distance between the donor and acceptor moieties. | FRET efficiency is inversely proportional to the sixth power of the distance (1/r⁶). |

| Quantum Yield of Donor (ΦD) | The efficiency of the donor's own fluorescence in the absence of the acceptor. | A higher quantum yield generally results in more efficient FRET. |

| Relative Orientation (κ²) | The relative orientation of the donor's emission dipole and the acceptor's absorption dipole. | An optimal parallel orientation (κ² = 2/3 for freely rotating molecules) maximizes FRET. |

Photoinduced electron transfer is a process where an electron is transferred from a photoexcited donor to an acceptor, or from a donor to a photoexcited acceptor, resulting in a charge-separated state. In hybrid systems containing this compound diimide derivatives, the perylene core often acts as the electron acceptor due to its high electron affinity. When linked to a suitable electron-donating moiety, photoexcitation of the perylene unit can lead to ultrafast electron transfer from the donor, effectively quenching the fluorescence of the perylene chromophore.

Research on 1,6,7,12-tetraaryloxy-substituted perylene bisimides has suggested that PET is a significant fluorescence quenching mechanism, particularly in polar solvents. ucf.edu The polarity of the solvent plays a critical role in stabilizing the resulting charge-separated state, thereby favoring the PET process over radiative decay (fluorescence).

For instance, in a donor-bridge-acceptor system where a 1,7-disubstituted perylene diimide is linked to an amine donor, transient absorption spectroscopy has revealed ultrafast charge separation following photoexcitation. The subsequent charge recombination occurs on a picosecond timescale. The efficiency and kinetics of both the charge separation and recombination are influenced by the nature of the donor and the solvent environment.

The following table outlines key findings related to PET in perylene diimide systems that are analogous to this compound derivatives.

| System | Donor Moiety | Key Finding | Reference |

| 1,7-bis(arylethynyl)perylene diimides | Amine derivatives | Ultrafast charge separation followed by charge recombination on a ps timescale. The process is influenced by the donor strength. | |

| 1,6,7,12-tetraaryloxy-substituted perylene bisimides | - | Fluorescence quenching in polar solvents is attributed to a photoinduced electron transfer mechanism. | ucf.edu |

| Dodecylthio-substituted perylene diimides | Thioether groups | The substitution pattern (1,6-, 1,7-, or 1,6,7-) influences the degree of charge transfer from the thio substituents to the perylene core in the excited state. |

Electronic Structure and Advanced Spectroscopic Characterization

Experimental Spectroscopic Techniques for Electronic and Molecular Characterization

A variety of sophisticated spectroscopic methods are employed to elucidate the intricate electronic and structural features of 1,6,7,12-tetraphenoxyperylene derivatives. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding valuable information about electronic transitions, emissive properties, chirality, and molecular integrity.

UV-Visible absorption spectroscopy is a primary tool for investigating the electronic transitions within a molecule. For perylene (B46583) derivatives, the absorption spectrum is dominated by π-π* transitions within the aromatic core. The substitution at the bay positions with four phenoxy groups significantly influences the electronic structure and, consequently, the absorption profile.

In derivatives such as N,N'-disubstituted this compound-3,4:9,10-tetracarboxylic diimides, the absorption spectra typically show a broad band in the visible region. For instance, polymeric materials derived from 1,6,7,12-tetrakis(4-tert-butylphenoxy)-3,4:9,10-perylenedianhydride exhibit absorption maxima (λmax) in the range of 590–610 nm. nsf.gov Another related derivative, 1,6,7,12-tetrachloro-3,4,9,10-tetraphenoxyperylene, displays an absorption maximum at 462 nm. nih.gov The position of these absorption bands is sensitive to the nature of the substituents and the solvent polarity. The phenoxy groups, acting as electron-donating moieties, tend to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted perylene core, indicating a reduction in the HOMO-LUMO energy gap.

| Compound Derivative | Solvent | Absorption Maxima (λmax) [nm] | Reference |

|---|---|---|---|

| Polymer from 1,6,7,12-tetrakis(4-tert-butylphenoxy)-3,4:9,10-perylenedianhydride | Not Specified | 590-610 | nsf.gov |

| 1,6,7,12-Tetrachloro-3,4,9,10-tetraphenoxyperylene derivative | Not Specified | 462 | nih.gov |

| 1,6,7,12-Tetraphenoxy PDI derivative 8 | Not Specified | 534 | nih.gov |

| 1,7-Di(4-tert-butylphenoxy) PDI | Not Specified | 543 |

Emission spectroscopy, particularly fluorescence, provides information about the relaxation pathways of excited electronic states. Perylene derivatives are known for their strong fluorescence, a property that is modulated by the substituents.

For polymers derived from 1,6,7,12-tetrakis(4-tert-butylphenoxy)-3,4:9,10-perylenedianhydride, fluorescence is observed near 620 nm. nsf.gov The fluorescence spectrum is often a mirror image of the S0→S1 absorption band, with a Stokes shift (the difference between the absorption and emission maxima) that can be influenced by solvent polarity. nsf.gov In a series of 1,6,7,12-tetraphenoxy-substituted perylene monoimide dipropargylesters, an emission maximum at 572 nm was recorded. nih.gov The fluorescence quantum yield, a measure of the efficiency of the emission process, is also a key parameter. For some 1,7-disubstituted thio-perylene diimides, the quantum yield can be as high as 0.85 in toluene. researchgate.net

| Compound Derivative | Solvent | Emission Maxima (λem) [nm] | Reference |

|---|---|---|---|

| Polymer from 1,6,7,12-tetrakis(4-tert-butylphenoxy)-3,4:9,10-perylenedianhydride | Not Specified | ~620 | nsf.gov |

| 1,6,7,12-Tetraphenoxy PDI derivative 9 | Not Specified | 572 | nih.gov |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for analyzing chiral molecules. While this compound is achiral, it can exhibit induced CD spectra in chiral solvents. This phenomenon arises from the stabilization of one enantiomeric conformer over the other in the chiral environment. The steric crowding of the four phenoxy groups at the bay positions can lead to a twisted perylene core, creating conformers that are mirror images of each other. In an achiral solvent, these conformers are present in equal amounts (a racemic mixture), resulting in no net CD signal. However, in a chiral solvent, a slight energetic preference for one conformer can lead to an observable induced CD spectrum.

Magnetic Circular Dichroism (MCD) spectroscopy is a magneto-optical technique that provides detailed information about the electronic energy levels of a molecule, including those that are degenerate. Unlike natural CD, MCD is induced by an external magnetic field and can be observed for all molecules, not just chiral ones. MCD spectra are particularly sensitive to the properties of electronic levels and can reveal transitions that are weak or hidden in conventional absorption spectra. For a derivative, N,N′-bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxyperylene-3,4:9,10-tetracarboxydiimide, both induced CD and MCD spectra have been recorded and analyzed with the aid of DFT calculations. Such studies are valuable for understanding the electronic structure of extended and potentially distorted aromatic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. 1H and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively.

For a 1,6,7,12-tetrakis(phenoxy) perylene bis(benzimidazole) derivative, the aromatic region of the 1H NMR spectrum shows distinct signals for the perylene core protons and the protons of the phenoxy groups. nih.gov In another example, a 1,6,7,12-tetraphenoxy perylene monoimide dipropargylester, the 1H NMR spectrum in CDCl3 showed signals for the perylene protons at δ = 8.15 (s, 2H) and 7.66 (s, 2H) ppm, while the phenoxy protons appeared as multiplets between δ = 7.23–6.85 ppm. nih.gov The corresponding 13C NMR spectrum displayed a multitude of signals confirming the complex carbon framework. nih.gov

| Proton Type | Chemical Shift (δ) [ppm] | Multiplicity | Reference |

|---|---|---|---|

| Perylene-H | 8.15 | singlet | nih.gov |

| Perylene-H | 7.66 | singlet | nih.gov |

| Phenoxy-H | 7.23-6.85 | multiplet | nih.gov |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS), and Field Desorption Mass Spectrometry (FD-MS) are commonly used for the characterization of large organic molecules like perylene derivatives.

For a synthesized 1,6,7,12-tetraphenoxy perylene monoimide dipropargylester, high-resolution ESI-MS was used to confirm its molecular formula, with a calculated m/z of 1013.3200 and a found value of 1013.3237. nih.gov Similarly, for a 1,6,7,12-tetraphenoxy perylene tetracarboxylic tetrapropargylester, the calculated m/z was 948.2207 and the found value was 948.2255. nih.gov These techniques are crucial for verifying the successful synthesis and purity of the target compounds.

Cyclic Voltammetry for Electrochemical Characterization and Frontier Orbital Energy Determination

Cyclic voltammetry is a powerful technique to determine the frontier orbital energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of a molecule. These energies are critical in predicting the charge injection and transport properties of a material in electronic devices.

For perylene derivatives, such as the diimide analogues of this compound, cyclic voltammetry typically reveals reversible reduction and oxidation processes. The reduction potentials are used to estimate the LUMO energy level, while the oxidation potentials provide an estimate for the HOMO level. Studies on 1,7- and 1,6-regioisomers of diphenoxy substituted perylene diimides have shown that the electrochemical characteristics can be virtually the same for these isomers. researchgate.net However, for other derivatives, such as dipyrrolidinyl substituted perylene diimides, significant differences in electron-donating ability between the 1,7- and 1,6-isomers have been observed. researchgate.net

The precise values for this compound itself are not readily found in published literature, but based on its derivatives, it is expected to exhibit distinct redox waves corresponding to the formation of its radical anion and cation. The phenoxy groups, being electron-donating, would be expected to lower the oxidation potential (raise the HOMO level) compared to unsubstituted perylene.

Theoretical and Computational Investigations of Electronic and Optical Properties

Theoretical and computational methods are indispensable for a deeper understanding of the electronic structure and for predicting the spectroscopic behavior of complex molecules like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and geometry of molecules. For perylene derivatives, DFT calculations are crucial for understanding how substituents affect the planarity of the perylene core. The four phenoxy groups in this compound are expected to cause significant steric hindrance, leading to a twisted perylene backbone. This twisting has a profound impact on the electronic properties, including the HOMO-LUMO gap. nsf.gov

DFT calculations on related thio-substituted perylene diimides have shown that the degree of twisting of the perylene core is a key parameter influencing their photophysical properties. nsf.gov Similar conformational analyses for this compound would be essential to correlate its structure with its electronic behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for predicting the electronic absorption and emission spectra of molecules. nih.govillinois.edu It allows for the calculation of excited state energies and oscillator strengths, which correspond to the positions and intensities of peaks in a UV-Vis spectrum.

For perylene derivatives, TD-DFT calculations have been successfully used to interpret experimental absorption spectra. nsf.gov These calculations can predict the energies of the principal electronic transitions, such as the S₀ → S₁ transition, which is responsible for the characteristic long-wavelength absorption of perylenes. The accuracy of TD-DFT predictions can be influenced by the choice of the functional and basis set. nih.gov

Analysis of Molecular Orbitals (HOMO-LUMO) and Contributions to Electronic Transitions

The analysis of the spatial distribution of the HOMO and LUMO is fundamental to understanding the nature of electronic transitions. libretexts.orgmasterorganicchemistry.com In many perylene derivatives, the HOMO and LUMO are predominantly localized on the conjugated perylene core. The primary electronic transition often corresponds to a π-π* transition from the HOMO to the LUMO. libretexts.org

The phenoxy substituents in this compound would likely contribute to the HOMO, reflecting their electron-donating character. This can lead to a degree of charge-transfer character in the electronic transitions, where electron density moves from the periphery of the molecule to the central perylene core upon excitation. The overlap between the HOMO and LUMO is a critical factor determining the efficiency of radiative decay (fluorescence). arxiv.org

Prediction of Chiroptical Responses (CD, MCD) and Solvent Effects

While there is no inherent chirality in the structure of this compound, the introduction of chiral substituents or the influence of a chiral environment could induce chiroptical responses such as Circular Dichroism (CD) and Magnetic Circular Dichroism (MCD). Theoretical predictions of these properties are possible with specialized computational methods.

Solvent effects on the electronic and optical properties are also a key area of investigation. The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra (solvatochromism). Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are often used in conjunction with DFT and TD-DFT to provide more accurate predictions. researchgate.net

Summary of Key Research Findings

While specific data for this compound is scarce, research on its derivatives provides valuable insights.

| Property | Method | Typical Findings for Perylene Derivatives |

| Frontier Orbital Energies | Cyclic Voltammetry | Reversible redox processes; HOMO and LUMO levels can be tuned by substituents. |

| Molecular Geometry | DFT | Bay-substituents induce a twist in the perylene core, affecting electronic properties. nsf.gov |

| Absorption Spectra | TD-DFT | Accurately predicts the energies of π-π* transitions in the visible region. nsf.govnih.gov |

| Electronic Transitions | HOMO-LUMO Analysis | Primarily HOMO to LUMO transitions with potential charge-transfer character. arxiv.org |

Supramolecular Chemistry and Hierarchical Self Assembly

Principles of Perylene (B46583) Diimide Aggregation in Solution and Solid State

The aggregation of perylene diimide (PDI) derivatives is a phenomenon driven by a delicate balance of intermolecular forces, primarily π-π stacking interactions between the aromatic perylene cores. These interactions lead to the formation of ordered assemblies both in solution and in the solid state, with distinct spectroscopic and morphological characteristics. The nature and strength of these aggregates are highly sensitive to the molecular structure, solvent polarity, and temperature.

Formation of H- and J-Aggregates and their Spectroscopic Signatures

The self-assembly of PDI molecules typically results in two main types of aggregates, known as H- and J-aggregates, each with a unique spectroscopic signature that reflects the geometric arrangement of the constituent molecules.

H-aggregates: In H-aggregates, the PDI molecules are arranged in a face-to-face (cofacial) manner. This parallel stacking leads to a strong excitonic coupling between the transition dipole moments of the individual molecules. As a result, the absorption spectrum of an H-aggregate is characteristically blue-shifted compared to that of the monomeric PDI. aip.orgmdpi.com This blue shift is a direct consequence of the energetic splitting of the excited state, where the higher energy state is optically allowed. aip.org Furthermore, H-aggregates are often associated with reduced fluorescence intensity, a phenomenon known as aggregation-caused quenching (ACQ). nih.govresearchgate.net

J-aggregates: In contrast, J-aggregates are characterized by a head-to-tail arrangement of the PDI molecules. This slipped-stack arrangement results in a red-shift of the absorption spectrum relative to the monomer. mdpi.com The lower energy exciton (B1674681) band is optically allowed in this configuration, leading to the observed red-shift. aip.org J-aggregates can exhibit enhanced fluorescence compared to the monomer, a phenomenon termed aggregation-induced emission (AIE).

The classification of aggregates can be further refined to include intermediate states like Hj- and hJ-aggregates . These arise from a complex interplay between long-range Coulombic couplings, which typically favor H-aggregation, and short-range charge transfer (CT)-mediated couplings that can induce J-aggregate characteristics. sci-hub.seacs.org The balance between these opposing forces can lead to "null aggregates" which spectroscopically resemble uncoupled molecules despite the close proximity of the chromophores. sci-hub.seacs.org The ratio of the vibronic peak intensities in the absorption and photoluminescence spectra serves as a key diagnostic tool to differentiate between these aggregate types. aip.orgacs.org For instance, in H-aggregates, the ratio of the 0-0 to 0-1 emission intensities tends to increase with disorder and temperature. acs.org

Table 1: Spectroscopic Signatures of PDI Aggregates

| Aggregate Type | Molecular Arrangement | Absorption Spectrum Shift | Fluorescence Characteristics |

|---|---|---|---|

| H-aggregate | Face-to-face (cofacial) | Blue-shifted aip.orgmdpi.com | Often quenched (ACQ) nih.govresearchgate.net |

| J-aggregate | Head-to-tail (slipped-stack) | Red-shifted mdpi.com | Can be enhanced (AIE) |

| Hj-aggregate | Intermediate | Complex shifts | Weak 0-0 vibronic peak in PL sci-hub.seacs.org |

| hJ-aggregate | Intermediate | Complex shifts | Dominant 0-0 emission in PL acs.org |

Influence of Molecular Packing and Intermolecular Interactions

The precise molecular packing within PDI aggregates is dictated by a variety of non-covalent interactions, with π-π stacking being the most dominant. The planarity of the perylene core facilitates strong π-π interactions, driving the molecules to arrange in a cofacial manner. nih.gov However, other forces also play a crucial role in determining the final supramolecular architecture.

Intermolecular electrostatic interactions, such as those between the carbonyl oxygen atoms and the perylene core of adjacent molecules (O–π and O–H interactions), can promote shifted π-stacking motifs. rsc.org The interplay of these interactions directly influences the molecular packing and, consequently, the electronic properties of the resulting material. rsc.org

The steric hindrance introduced by substituents on the PDI core can significantly alter the molecular packing. Bulky substituents can disrupt the ideal cofacial arrangement, leading to twisted or slipped-stack structures. scispace.com This can result in a discontinuous π-π stacking, which in some cases can lead to enhanced fluorescence quantum yields by reducing electron interactions between dimers. scispace.com In some instances, with particularly bulky imide functional groups, "edge-to-edge" interactions can become more energetically favorable than the typical π-stacking. nih.gov

Design Principles for Controllable Supramolecular Architectures

The ability to control the self-assembly of PDI derivatives is paramount for tailoring the properties of the resulting materials for specific applications. By strategically modifying the molecular structure, it is possible to direct the formation of desired supramolecular architectures with specific morphologies and sizes.

Role of Substituents in Directing Self-Assembly Behavior

Substituents at both the imide and bay positions of the perylene core play a critical role in steering the self-assembly process. rsc.orgnih.gov

Imide Substituents: Substituents at the imide positions generally have a minimal effect on the electronic structure of the perylene core itself but can profoundly influence molecular packing. rsc.org The nature of these substituents, such as the length and branching of alkyl chains, can control the solubility of the PDI derivative and modulate the strength of the π-π stacking. acs.orgacs.org For instance, linear alkyl chains can promote one-dimensional (1D) self-assembly into nanobelts, while bulkier, branched side chains can lead to the formation of zero-dimensional (0D) nanoparticles due to steric hindrance. acs.orgacs.org Asymmetric substitution, where different groups are attached to each imide position, offers a versatile strategy to fine-tune self-assembly and create more complex structures. nih.gov

Bay-Area Substituents: In contrast to imide substituents, modifications at the bay positions (the 1, 6, 7, and 12 positions) directly impact the electronic and geometric properties of the perylene core. rsc.org The introduction of substituents in the bay area can induce a twist in the perylene backbone, which can disrupt the planarity and weaken π-π stacking interactions. researchgate.net However, even with this distortion, well-defined nanostructures can be formed. nih.govresearchgate.net The presence of phenoxy groups at the bay positions, as in 1,6,7,12-tetraphenoxyperylene, can significantly influence the self-assembly behavior, often leading to unique packing arrangements and photophysical properties. For example, a single phenoxy moiety at a bay position has been shown to mitigate aggregation-caused quenching and lead to high fluorescence quantum yields in the solid state. nih.govresearchgate.net

Control of Aggregate Morphology and Size

The morphology and size of PDI aggregates can be controlled through a combination of molecular design and manipulation of the self-assembly conditions.

By carefully selecting the substituents, it is possible to program the self-assembly process to yield specific morphologies. As mentioned earlier, the balance between π-π stacking and side-chain interactions can be tuned to favor the formation of 1D nanobelts or 0D nanoparticles. acs.org The number and type of hydrophobic alkyl chains can also influence the aggregation mode, with an increase in the number of chains potentially shifting the aggregation from H-type to J-type and the morphology from bending belts to ordered wires. nih.gov

External factors such as solvent composition and processing methods also provide powerful tools for controlling aggregate morphology. For example, the self-assembly of asymmetric PDIs can be predictably controlled by varying the ratio of solvents in a binary mixture, such as THF and water. nih.gov Different assembly methods, like solvent phase interfacial techniques versus surface and solvent vapor assisted methods, can lead to aggregates with distinct morphologies and photophysical properties, including H-like or J-like characteristics. nih.gov Furthermore, the application of external stimuli, such as programmable pH cycles, can enable transient and reversible self-assembly, offering dynamic control over the supramolecular structures. nih.gov

Functional Supramolecular Assemblies and Hybrid Systems

The controlled self-assembly of PDI derivatives opens the door to the creation of a wide range of functional supramolecular materials and hybrid systems with applications in optoelectronics and beyond. researchgate.netrsc.org PDI-based assemblies are attractive for use in organic field-effect transistors, photovoltaics, and light-emitting diodes. acs.org

By engineering the molecular building blocks and their assembly, it is possible to create materials with tailored properties. For example, the incorporation of PDI units into metal-organic polymers can overcome issues of poor solubility and strong aggregation, enabling their use in heterogeneous photocatalysis. acs.org The formation of PDI-based oligomers and polymers is another strategy to control aggregation and achieve desirable properties for applications in organic solar cells and field-effect transistors. acs.org

The creation of hybrid systems, where PDI aggregates are combined with other materials, offers further opportunities to develop advanced functional materials. The principles of supramolecular chemistry provide a powerful bottom-up approach to construct these complex architectures with a high degree of precision and control.

Helical Supramolecular Structures and Chiral Induction

The self-assembly of TP-PDI and related bay-substituted perylene diimides (PDIs) often leads to the formation of one-dimensional helical nanostructures. nih.govacs.org The steric hindrance from the bay substituents forces the PDI molecules to stack in a staggered arrangement, resulting in a helical twist. This process can be finely tuned to control the helicity and optoelectronic properties of the resulting assemblies. nih.govacs.org

Chirality can be introduced and amplified in these systems through several mechanisms. One method involves attaching chiral pendants to the imide positions of the PDI core. For example, a PDI building block prepared with an amine derivative of L-phenylalanine translates the molecular chirality of the side chains into right-handed helical aggregates when in an aqueous solution. nih.gov This transfer of chirality from a single molecule to a macroscopic assembly is a cornerstone of creating materials with specific chiro-optical properties. nih.gov

The "majority rules" principle is another significant phenomenon in these systems, where a small excess of one enantiomer can dictate the helical direction of the entire supramolecular structure. researchgate.net Furthermore, the choice of bay-substituent on the PDI core has a significant impact on the resulting supramolecular chirality, as observed through techniques like circular dichroism (CD) spectroscopy. acs.org This tunability is critical for applications in chiral recognition, catalysts, and optoelectronics. nih.govacs.org

Table 1: Optoelectronic Performance of Bay-Substituted Chiral PDI Nanowires

| PDI Derivative | Electron Mobility (cm² V⁻¹ s⁻¹) | Key Finding | Reference |

| (R)-CN-CPDI-Ph | 0.17 | Enhanced performance due to improved electron injectability and structural order. | acs.org |

| CPDI-Cy | 0.67 | Denser packing and favorable molecular arrangements lead to higher mobility. | rsc.org |

| (R)-2Br-CPDI-Ph | Lower than (R)-CN-CPDI-Ph | Bay substitution significantly affects optoelectronic properties. | acs.org |

| (R)-2F-CPDI-Ph | Lower than (R)-CN-CPDI-Ph | Bay substitution significantly affects optoelectronic properties. | acs.org |

Ionic Self-Assembly Approaches for Hierarchical Structures

Ionic self-assembly (ISA) is a powerful strategy for organizing PDI derivatives into well-defined hierarchical structures, particularly in aqueous environments. This method involves designing PDI molecules with ionic functional groups, which allows for controlled aggregation through electrostatic interactions. By tuning parameters like pH, ionic strength, or temperature, the assembly process can be directed to form specific nanostructures. nih.gov

A common approach is the co-assembly of a negatively charged (anionic) PDI with a positively charged (cationic) species. For instance, a novel material was created by combining a perylene diimide tetracid with a long-chain ammonium (B1175870) bromide via the ISA method. rsc.org This resulted in highly ordered, helical columns that further packed into a monoclinic crystalline lattice. rsc.org Such hierarchical structures are promising for use in polarized optoelectronic devices. researchgate.net

The introduction of charged groups not only imparts water solubility but also enables the creation of complex architectures through interactions with other molecules. researchgate.net For example, dicationic PDI derivatives have been shown to form aggregates with negatively charged adenosine (B11128) triphosphate (ATP) through electrostatic and hydrogen-bonding interactions, demonstrating the potential for these materials in selective biosensing. researchgate.net The molecular chirality in charged building blocks can be effectively translated into supramolecular helical structures in aqueous solutions. nih.gov

Table 2: Structural Characteristics of Ionically Self-Assembled PDI Derivatives

| PDI Complex | Assembly Method | Resulting Structure | Key Feature | Reference |

| PDTA–DHAB | Ionic Self-Assembly (ISA) | Helical columns in a monoclinic lattice | Hierarchical structure formed by co-assembly of anionic PDI and cationic surfactant. | rsc.org |

| BTPPP (chiral PDI) | Spontaneous in aqueous solution | Right-handed helical aggregates | Molecular chirality from L-phenylalanine side chains directs supramolecular helicity. | nih.gov |

| Dicationic PDI 3 + ATP | Ionic interaction | Spherical nanostructures | Transformation from nanorings to spheres upon binding with ATP. | researchgate.net |

Integration with Nanomaterials (e.g., carbon nanotubes, carbon nanodots) in Assemblies

Combining PDI derivatives with nanomaterials like carbon nanotubes (CNTs) and nanoparticles creates hybrid systems with synergistic properties. rsc.orgnih.gov The planar, electron-deficient core of PDIs facilitates strong, non-covalent π-π stacking interactions with the graphitic surfaces of carbon nanostructures. This interaction is fundamental to creating functional hybrid materials for electronics and photonics.

The integration of carbon nanotubes into polymer composites is a strategy to enhance electrical conductivity. researchgate.net When PDI derivatives are used in these systems, they can act as dispersing agents for CNTs, preventing their aggregation and ensuring a more uniform composite. The intimate contact between the PDI and the CNT surface can facilitate efficient charge or energy transfer, which is beneficial for applications in photovoltaics and sensors.

PDI derivatives can also be integrated with other types of nanoparticles. In one study, water-dispersible core-shell nanoparticles were prepared with a PDI-labeled silica (B1680970) core and a polymer shell. nih.gov The resulting films were flexible and transparent and retained the fluorescent properties of the PDI, demonstrating that PDIs can be incorporated into complex nanostructures without losing their intrinsic optical characteristics. Such hybrid materials hold promise for high-performance photoactive coatings. nih.gov The combination of PDIs with various nanomaterials allows for the creation of advanced materials where the properties of each component are harnessed within a single, structured assembly. rsc.orgnih.gov

Applications in Advanced Functional Materials Academic Research Focus

Organic Semiconductors and Charge Transport Phenomena

Perylene (B46583) diimides are a prominent class of n-type (electron-transporting) organic semiconducting materials. nih.gov Their high electron affinity, excellent chemical and thermal stability, and strong light absorption in the visible spectrum make them ideal candidates for various electronic applications. nsf.gov The functionalization at the bay positions with phenoxy groups is a key strategy to modulate their semiconductor properties.

Derivatives of 1,6,7,12-tetraphenoxyperylene are quintessential examples of n-type organic semiconductors. The core perylene-3,4,9,10-tetracarboxylic diimide structure is inherently electron-deficient, which facilitates the injection and transport of electrons. The introduction of four phenoxy groups at the 1,6,7,12-bay positions further modifies these properties. These bulky substituents induce a significant twist in the perylene backbone. This twisting disrupts the strong π-π stacking that is typical of planar perylene cores, which can be beneficial for solubility and for tuning the electronic energy levels.

Research into related PDI derivatives demonstrates their robust n-type character. For instance, modifying the imide nitrogen atoms with various alkyl or aryl groups, in combination with bay-area functionalization, allows for fine-tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels to match specific device architecture requirements. The synthesis of compounds like N,N'-Bis(2,6-diisopropylphenyl)-1,6,7,12-tetraphenoxy-3,4,9,10-perylenetetracarboxylic Diimide exemplifies the development of these tailored n-type materials. tcichemicals.comfishersci.com

High charge carrier mobility is a critical parameter for efficient organic field-effect transistors (OFETs) and other semiconductor devices. For n-type materials like tetraphenoxyperylene derivatives, this means achieving high electron mobility (μe). The molecular structure, particularly the substituents at the bay area and imide positions, plays a crucial role in determining the solid-state morphology and, consequently, the charge transport efficiency.

Studies on similarly structured PDI derivatives provide insight into engineering for high performance. The choice of substituents can influence the degree of molecular twist and the intermolecular packing arrangement. While excessive twisting can hinder charge transport between molecules, a moderate twist introduced by the tetraphenoxy groups can prevent the formation of undesirable aggregates, leading to more ordered and favorable packing motifs for charge transport. Research on a swallow-tailed PDI derivative, for example, showed that thermal processing could induce a "soft-crystalline" mesophase that significantly boosted electron transport in OFETs. nih.gov Engineering the device architecture and processing methods, such as thermal annealing, can improve device performance by orders of magnitude. nih.gov

Table 1: Representative Electron Mobility in Engineered PDI-based OFETs

| PDI Derivative | Device Architecture | Processing | Electron Mobility (μe) (cm²/V·s) |

|---|---|---|---|

| N,N'-bis(1-heptyloctyl) PDI | Top-Contact (TC) | Thermally Annealed | 4.1 x 10⁻⁴ |

| N,N'-bis(1-heptyloctyl) PDI | Bottom-Contact (BC) | As Spun | < 10⁻⁵ |

This table is based on data for a related PDI derivative and illustrates the impact of device engineering and processing on electron mobility. nih.gov

Organic Photovoltaics (OPVs) and Solar Energy Conversion

The tunable electronic properties and strong absorption characteristics of this compound derivatives make them highly attractive for use in organic solar cells. Their primary role is as electron-accepting materials, particularly in the context of non-fullerene acceptors.

For many years, fullerene derivatives were the benchmark acceptors in OPVs. However, their limitations, such as weak absorption in the visible spectrum and limited tunability, spurred the development of non-fullerene acceptors (NFAs). PDI-based molecules, including those with tetraphenoxy substitution, have emerged as a leading class of NFAs. researchgate.net

As NFAs, these compounds are blended with a polymer donor material to form the active layer of a solar cell. The PDI derivative's LUMO level must be appropriately aligned with the donor's LUMO to provide a driving force for exciton (B1674681) dissociation, while its HOMO level should be significantly lower than the donor's to block hole transfer. The 1,6,7,12-tetraphenoxy groups help to tune these energy levels and also enhance solubility, which is crucial for forming the optimal blend morphology with the donor polymer. Research on star-shaped NFAs with PDI units has shown power conversion efficiencies reaching 7.10%, demonstrating the potential of this molecular design strategy. researchgate.net

The power conversion efficiency (PCE) of an OPV is determined by its short-circuit current (Jsc), open-circuit voltage (Voc), and fill factor (FF). For PDI-based NFAs, several strategies are employed to maximize these parameters:

Energy Level Tuning: Modifying the bay and imide substituents of the perylene core fine-tunes the HOMO/LUMO levels. This allows for maximizing the Voc, which is related to the energy difference between the donor's HOMO and the acceptor's LUMO. nih.gov

Complementary Absorption: Designing the NFA to absorb light in a spectral region that is complementary to the donor polymer's absorption maximizes light harvesting and increases the Jsc. nih.gov

Morphology Control: The use of processing additives or thermal annealing can optimize the nanoscale phase separation between the donor and acceptor, creating efficient pathways for charge transport to the electrodes and boosting the FF and Jsc.

Ternary Blends: Introducing a third component, such as another acceptor with cascading energy levels, can improve light harvesting and provide a more efficient pathway for charge separation and transport, leading to significant PCE enhancements, with efficiencies exceeding 12% in some non-fullerene systems. nih.gov

Table 2: Performance of OPVs with PDI-based and other Non-Fullerene Acceptors

| Donor:Acceptor System | V_oc (V) | J_sc (mA/cm²) | FF (%) | PCE (%) |

|---|---|---|---|---|

| PTB7-Th:TPE-4PDI2 | N/A | N/A | N/A | 7.10 |

| PBDB-T:IT-M (Binary) | N/A | N/A | N/A | 10.89 |

This table showcases the performance of OPVs using advanced PDI-based and other non-fullerene acceptors, highlighting the success of various efficiency-enhancing strategies. researchgate.netnih.gov

The interface between the electron donor and the this compound-based acceptor is where the critical processes of exciton dissociation and charge separation occur. The molecular structure of the acceptor directly influences the energetics and kinetics of these interfacial processes.

The bulky phenoxy groups create a twisted perylene core, which can be advantageous for forming a well-defined donor-acceptor (D-A) interface. This steric hindrance can prevent overly large domains of acceptor aggregation, promoting a finely intermixed blend morphology with a large interfacial area, which is essential for efficient exciton splitting. Furthermore, the electronic nature of the D-A couple is critical. The formation of a charge-separated state at the interface must be rapid and efficient, while charge recombination must be slow. rsc.org The design of compact, sterically hindered donor-acceptor dyads has been shown to facilitate the formation of long-lived charge-separated states by exploiting the Marcus inverted region effect on charge recombination, a principle that is highly relevant to the behavior of tetraphenoxyperylene acceptors at the D-A interface. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Emitters

The intense fluorescence and high quantum yields of this compound diimide derivatives make them excellent candidates for use as emitters in the active layers of OLEDs.

Design of Active Layer Materials and Emitters

Perylene diimides (PDIs) are renowned for their robust nature and strong electron-accepting capabilities, making them suitable as n-type semiconductors in organic electronic devices. nih.gov The introduction of phenoxy groups at the 1,6,7, and 12 "bay" positions of the perylene core is a key strategy to modulate the material's optoelectronic properties. This substitution can prevent the undesirable aggregation-caused quenching of fluorescence that is often observed in unsubstituted PDI molecules. nih.gov By tuning the substituents, researchers can fine-tune the emission color, energy levels, and charge transport characteristics of the material to optimize device performance. rsc.orgrsc.org For instance, the use of bulky substituents on the phenoxy groups can further enhance solubility and processability, which are crucial for fabricating high-quality thin films for OLEDs.

Organic Lasers and Dye Lasers for Advanced Photonics

Photosensors and Optical Detectors

The strong absorption in the visible spectrum and the excellent charge transport properties of perylene diimides, including this compound derivatives, make them suitable for use in photosensors and optical detectors. Bay substitution has been shown to significantly influence the optoelectronic properties of PDI nanomaterials. acs.org In one study, a phototransistor based on a chiral PDI nanomaterial with bay substitution exhibited an electron mobility of 0.17 cm² V⁻¹ s⁻¹ and enhanced photoresponsivity and external quantum efficiency, which were four times higher than its counterparts with different bay substituents. acs.org These materials also demonstrated rapid photoswitching capabilities. acs.org

Chemical Sensing Applications

The fluorescence of this compound diimides can be highly sensitive to their local environment, a property that is exploited in the development of chemical sensors. The introduction of specific functional groups allows for the selective detection of various analytes through mechanisms like photoinduced electron transfer (PET), which can lead to fluorescence quenching or enhancement upon binding of the target analyte.

PDI-based fluorescent chemosensors have been developed for a wide range of targets, including metal ions, anions, and organic molecules. rsc.orgrsc.org For example, a PDI derivative functionalized with a Zn²⁺-dipicolylethylenediamine moiety was designed as a fluorometric sensor for the specific detection of ATP over other phosphate (B84403) anions in an aqueous solution. rsc.org Another study reported a PDI-based sensor for the detection of multiple analytes, including Fe²⁺, H₂S, and dopamine, with a detection limit for Fe²⁺ as low as 185 nM. rsc.org These sensors can exhibit colorimetric changes, allowing for "naked-eye" detection. rsc.org

Table 2: Examples of PDI-Based Fluorescent Chemosensors

| Sensor | Target Analyte | Detection Limit | Sensing Mechanism |

|---|---|---|---|

| PDI-Zn²⁺-DPEN | ATP | Not Specified | Fluorescence Enhancement |

| DNP | Fe²⁺ | 185 nM | Ratiometric Change |

| DNP | H₂S | 27.6 nM | Ratiometric Change |

Other Emerging Applications in Functional Materials Research

The versatility of this compound and its derivatives extends beyond the applications detailed above. Their inherent properties make them valuable in other areas of materials science research.

These compounds are explored for their potential in:

Organic Photovoltaics (OPVs): Due to their strong electron-accepting nature and broad absorption spectra, perylene diimides are investigated as non-fullerene acceptors in organic solar cells. nih.gov

Energy Storage: Bay-substituted PDI-based conjugated copolymers have shown potential as pseudocapacitive materials for high-performance supercapacitors. rsc.org One such copolymer exhibited a high specific capacitance of 363 F g⁻¹ and excellent cyclic stability. rsc.org

Fluorescence Standards: A bichromophoric compound containing a perylene diimide unit has been demonstrated as a versatile reference molecule for measuring fluorescence quantum yields due to its own quantum yield of unity and broad excitation wavelength range. rsc.org

Potential in Photodynamic and Photothermal Therapies

The unique photophysical properties of perylene derivatives, particularly this compound, have garnered scientific interest for their potential applications in advanced medical therapies such as photodynamic therapy (PDT) and photothermal therapy (PTT). These therapies utilize light to activate a photosensitive agent, leading to localized therapeutic effects.

In photodynamic therapy, a photosensitizer is excited by light of a specific wavelength, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen, which are toxic to nearby cells. This mechanism is particularly attractive for cancer treatment as it allows for targeted destruction of tumor cells while minimizing damage to surrounding healthy tissue. The efficacy of a photosensitizer is linked to its ability to generate these cytotoxic species upon illumination. Research into perylene diimide (PDI) derivatives, a class of compounds to which this compound belongs, has shown that modifications to the perylene core can enhance their photodynamic activity. The introduction of electron-donating groups, such as phenoxy substituents, can influence the electronic properties of the molecule, potentially leading to more efficient intersystem crossing to the triplet state—a key step in the generation of singlet oxygen. nih.gov While direct studies on the photodynamic efficacy of this compound are not extensively documented, the known properties of related phenoxy-substituted PDIs suggest its potential as a PDT agent. nih.gov

Photothermal therapy, on the other hand, relies on the ability of a material to absorb light energy and convert it into heat, thereby inducing hyperthermia in the target tissue and causing cell death. The effectiveness of a PTT agent is determined by its photothermal conversion efficiency. Organic nanoparticles, including those based on perylene, are being explored as PTT agents due to their strong absorption in the near-infrared (NIR) window, which allows for deeper tissue penetration of light. nih.gov Aggregation of PDI dyes, often facilitated by their planar structure, can favor non-radiative decay pathways that produce heat, making them suitable for PTT. nih.gov For instance, polypyrrole nanoparticles have demonstrated a high photothermal efficiency of approximately 45% at 808 nm. rsc.org Although specific data for this compound is not available, the characteristics of similar organic nanoparticles provide a basis for its potential in PTT.

Role as Metal Ion Receptors

The highly fluorescent and photochemically stable nature of perylene bisimides (PBIs) makes them excellent candidates for the development of fluorescent sensors for various analytes, including metal ions. The core structure of this compound can be chemically modified to include specific recognition units that can selectively bind to metal ions. This binding event can, in turn, modulate the photophysical properties of the PBI, leading to a detectable change in its fluorescence, such as quenching or enhancement of the emission, or a shift in the emission wavelength.

The general principle involves the design of a receptor-fluorophore system, where the PBI acts as the signaling unit (fluorophore) and a chelating agent attached to it serves as the receptor. For example, crown ethers have been successfully integrated into the structure of PBI derivatives to create selective sensors for alkali and alkaline earth metal ions. rsc.orgrsc.org The size of the crown ether cavity can be tailored to selectively bind specific metal ions, leading to a highly selective sensing platform. Upon binding of a metal ion within the crown ether, the conformation and electronic environment of the PBI core can be altered, resulting in a distinct fluorescence response.

One study on a perylene bisimide derivative functionalized with a lactose (B1674315) and DPA moiety demonstrated "turn-on" fluorescence sensing for Cadmium (Cd²⁺) ions in an aqueous solution. researchgate.net The probe exhibited a high selectivity for Cd²⁺ with a 2:1 binding stoichiometry and a detection limit of 5.2 x 10⁻⁷ M. researchgate.net This highlights the potential for designing highly sensitive and selective metal ion sensors based on the perylene framework.